1-Amino-3-(2-bromophenoxy)propan-2-ol
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
1-Amino-3-(2-bromophenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures typically range from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-3-(2-bromophenoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein binding.
Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-3-(2-bromophenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Amino-3-(2-bromophenoxy)propan-2-ol can be compared with similar compounds such as 3-(2-Amino-3-bromophenoxy)propan-1-ol. While both compounds share a similar structure, their chemical properties and applications may differ. For example, the position of the amino group can influence the compound’s reactivity and binding affinity to molecular targets .
Similar compounds include:
- 3-(2-Amino-3-bromophenoxy)propan-1-ol
- 1-Amino-3-(4-bromophenoxy)propan-2-ol
- 1-Amino-3-(2-chlorophenoxy)propan-2-ol .
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties.
Biological Activity
1-Amino-3-(2-bromophenoxy)propan-2-ol, also known by its CAS number 112169-37-6, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C9H12BrNO2, with a molecular weight of 246.1 g/mol. The compound features a bromophenyl group, which is significant in influencing its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of related compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4.69 to 156.47 µM against different pathogens such as Staphylococcus aureus and Escherichia coli .
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Pseudomonas aeruginosa | 13.40 |
Anticancer Activity
In vitro studies have demonstrated that similar compounds can exhibit anticancer activity against various cancer cell lines, including A549 (lung cancer) cells. For example, modifications to the phenyl group have been shown to enhance anticancer efficacy significantly .
The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular pathways leading to either cell death in cancer cells or inhibition of microbial growth.
Case Studies
- Antimicrobial Efficacy : A study on similar brominated phenyl compounds revealed that they could inhibit the growth of multidrug-resistant bacteria effectively, indicating that structural modifications could enhance their antimicrobial properties .
- Anticancer Potential : Another study highlighted that the introduction of electron-withdrawing groups on the phenyl ring significantly increased the cytotoxicity against A549 cells, suggesting that further research on derivatives of this compound could yield promising results for cancer therapy .
Properties
IUPAC Name |
1-amino-3-(2-bromophenoxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c10-8-3-1-2-4-9(8)13-6-7(12)5-11/h1-4,7,12H,5-6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHLRZQZSFTKEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(CN)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405788 |
Source
|
Record name | 1-amino-3-(2-bromophenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112169-37-6 |
Source
|
Record name | 1-amino-3-(2-bromophenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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